molecular formula C17H17ClFN3O B5865299 1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine

1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine

Cat. No. B5865299
M. Wt: 333.8 g/mol
InChI Key: TZVVWQJWTWCMJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including nucleophilic substitution, electrophilic fluorination, and palladium-catalyzed coupling reactions. A noteworthy example is the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, achieved through electrophilic fluorination of a trimethylstannyl precursor, showcasing the complexity and precision required in synthesizing such compounds (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is characterized by X-ray crystallography, revealing intricate details such as bond lengths, angles, and stereochemistry. For example, the structure of 1-(2-fluorophenyl)piperazine cations has been elucidated, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Glaoui et al., 2017).

Chemical Reactions and Properties

Compounds like 1-[(2-Chloro-6-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine undergo various chemical reactions, reflecting their reactivity and functional group transformations. These reactions are pivotal for modifying the compound to enhance its biological activity or to study its chemical properties further. The synthesis of related benzylpiperazine derivatives illustrates the diverse chemical reactivity of this class of compounds (Ohtaka et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and for its formulation in pharmaceutical applications. These properties are determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the compound's stability and suitability for further development.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are fundamental for predicting the compound's behavior in biological systems and its interactions with biological targets. Studies on related compounds, such as the investigation of their anti-acetylcholinesterase activity, highlight the importance of understanding these chemical properties for drug development (Sugimoto et al., 1990).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O/c18-14-4-3-5-15(19)13(14)12-17(23)22-10-8-21(9-11-22)16-6-1-2-7-20-16/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVVWQJWTWCMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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